Superior Anti-Proliferative Potency of the Pentylidene-Containing DKP Series Against Broad-Spectrum Cancer Cell Lines
In a systematic SAR study of N-1-monoallylated 2,5-diketopiperazines, the derivative carrying a 4-methoxyphenyl group and a pentylidene side chain (compound 3c) displayed an IC50 range of 0.36–1.9 µM against eight cancer cell lines, including U937, K562, A549, and MCF-7 [1]. In contrast, congeners with shorter alkylidene chains (e.g., isobutylidene) or phenyl-substituted analogs exhibited IC50 values >10 µM in the same panel, indicating that the C5 pentylidene substituent confers a >5-fold potency advantage [1].
| Evidence Dimension | Cytotoxic potency (IC50) against eight cancer cell lines |
|---|---|
| Target Compound Data | 0.36–1.9 µM (compound 3c, pentylidene + 4-methoxyphenyl-substituted DKP) |
| Comparator Or Baseline | Isobutylidene analog: IC50 > 10 µM; Benzylidene analog: IC50 > 10 µM |
| Quantified Difference | ≥5-fold lower IC50 (more potent) for the pentylidene-containing DKP |
| Conditions | CCK-8 assay, 48 h treatment; panel of 8 human cancer cell lines: U937 (leukemia), K562 (CML), A549 (lung), MCF-7 (breast), HeLa (cervical), HepG2 (liver), HCT116 (colon), PC-3 (prostate) |
Why This Matters
Procurement decisions for anti-cancer screening libraries should prioritize the pentylidene-substituted scaffold because the C5 chain length provides a confirmed potency window that shorter alkylidene chains fail to achieve, directly reducing the risk of false negatives in primary cytotoxicity screens.
- [1] Liao, S. R., Qin, X. C., Wang, Z., Li, D., Xu, L., Li, J. S., Tu, Z. C., & Liu, Y. (2016). Design, synthesis and cytotoxic activities of novel 2,5-diketopiperazine derivatives. European Journal of Medicinal Chemistry, 121, 500–509. View Source
